molecular formula C6H4ClF2N B13011502 4-(Chloromethyl)-2,5-difluoropyridine CAS No. 1227574-69-7

4-(Chloromethyl)-2,5-difluoropyridine

Cat. No.: B13011502
CAS No.: 1227574-69-7
M. Wt: 163.55 g/mol
InChI Key: CGDIZSRKKOWPDL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-difluoropyridine is a halogenated pyridine derivative with the molecular formula C₆H₄ClF₂N and a molecular weight of 163.55 g/mol (calculated from , entry 10). The compound features a chloromethyl (-CH₂Cl) group at the 4-position and fluorine atoms at the 2- and 5-positions of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

1227574-69-7

Molecular Formula

C6H4ClF2N

Molecular Weight

163.55 g/mol

IUPAC Name

4-(chloromethyl)-2,5-difluoropyridine

InChI

InChI=1S/C6H4ClF2N/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2

InChI Key

CGDIZSRKKOWPDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-difluoropyridine typically involves the chloromethylation of 2,5-difluoropyridine. One common method is the reaction of 2,5-difluoropyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-difluoropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of difluoropyridine carboxylic acids or aldehydes.

    Reduction: Formation of 4-methyl-2,5-difluoropyridine.

Scientific Research Applications

4-(Chloromethyl)-2,5-difluoropyridine has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-difluoropyridine depends on its specific application. In organic synthesis, it acts as an electrophilic reagent, facilitating nucleophilic substitution reactions. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors.

Comparison with Similar Compounds

Key Findings :

  • Reactivity: The chloromethyl group at the 4-position in this compound enhances electrophilicity compared to non-methylated analogs like 4-chloro-2,5-difluoropyridine .
  • Regioselectivity : Schlosser’s work () demonstrates that fluorine atoms at the 2- and 5-positions direct further substitutions to specific sites. For example, in 2,5-difluoropyridines, the 4-position is more susceptible to electrophilic attack due to electron-withdrawing effects of adjacent fluorines .

Halogen-Substituted Analogs

Replacing chlorine with bromine or adjusting halogen positions alters reactivity and synthetic utility:

Compound Name Halogen Variation Molecular Weight (g/mol) Impact on Reactivity
4-(Bromomethyl)-3,5-difluoropyridine Br instead of Cl 208.01 Faster nucleophilic substitution due to weaker C-Br bond
2-Bromo-6-(2-bromoethyl)pyridine Dual bromine substituents 265.95 Increased steric bulk; used in cross-coupling reactions

Key Findings :

  • Nucleophilic Substitution : Bromine analogs exhibit higher reactivity in SN2 reactions compared to chlorine derivatives, as seen in 4-(bromomethyl)-3,5-difluoropyridine .
  • Synthetic Flexibility : Compounds like 2-bromo-6-(2-bromoethyl)pyridine () demonstrate the versatility of halogenated pyridines in constructing complex architectures .

Functionalized Derivatives

This compound serves as a precursor for urea derivatives and heterocyclic compounds. For example:

  • Urea Derivatives : reports yields and mass spectrometry data for compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (Yield: 50.3%, ESI-MS m/z: 362.1 [M+H]+). These derivatives highlight the utility of chloromethyl groups in forming stable linkages .

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